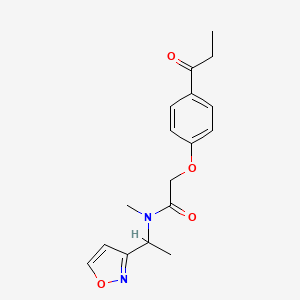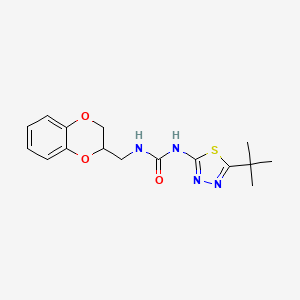![molecular formula C18H27N3O3 B5906562 N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide](/img/structure/B5906562.png)
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system.
Wirkmechanismus
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide works by inhibiting the breakdown of GABA, which leads to an increase in its levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing GABA levels, N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide can reduce the activity of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide has been shown to have several biochemical and physiological effects in the brain. It can increase GABA levels, reduce glutamate levels, and modulate the activity of several neurotransmitter systems. These effects can lead to a reduction in seizure activity, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide in lab experiments is its potency and specificity. It is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes in the brain. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of using N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide. One area of interest is its potential use in the treatment of addiction. Preclinical studies have shown that N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to explore its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. Its potent and selective inhibition of GABA transaminase makes it an ideal tool for studying the role of GABA in the brain. Further research is needed to explore its potential therapeutic applications in humans.
Synthesemethoden
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine, 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde, and succinic anhydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-10-13(2)20-18(24-3)15(12)11-19-16(22)8-9-17(23)21-14-6-4-5-7-14/h10,14H,4-9,11H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEDDOAVTFJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)CCC(=O)NC2CCCC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5906489.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B5906511.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-methylbenzyl)cyclopropyl]acetamide](/img/structure/B5906512.png)
![3-[(2-methylphenoxy)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B5906519.png)

![(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-(methylthio)butan-1-ol](/img/structure/B5906527.png)
![2-methyl-N-(2-pyridin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5906533.png)
![N-[4-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenyl]acetamide](/img/structure/B5906546.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidine-3-carboxamide](/img/structure/B5906557.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906580.png)

![4-[4-(allyloxy)-3-ethoxybenzoyl]-3-methylpiperazin-2-one](/img/structure/B5906585.png)
![3-(benzyl{[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B5906590.png)